Tetrahydrofurfuryl hydrogen phthalate
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Overview
Description
Tetrahydrofurfuryl hydrogen phthalate is an organic compound that combines the structural elements of tetrahydrofurfuryl alcohol and phthalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrofurfuryl hydrogen phthalate typically involves the esterification of tetrahydrofurfuryl alcohol with phthalic anhydride. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, resulting in the production of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or crystallization techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Tetrahydrofurfuryl hydrogen phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid and tetrahydrofurfural.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol and acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Phthalic acid and tetrahydrofurfural.
Reduction: Tetrahydrofurfuryl alcohol and phthalic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Tetrahydrofurfuryl hydrogen phthalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable esters.
Industry: It is used in the production of resins, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tetrahydrofurfuryl hydrogen phthalate involves its ability to undergo esterification and hydrolysis reactions. The ester bond formation and cleavage are central to its reactivity and applications. The molecular targets and pathways involved depend on the specific reactions and derivatives being studied.
Comparison with Similar Compounds
Tetrahydrofurfuryl alcohol: Shares the tetrahydrofurfuryl moiety but lacks the phthalate group.
Phthalic acid: Contains the phthalate group but lacks the tetrahydrofurfuryl moiety.
Furfuryl alcohol: Similar structure but with an unsaturated furan ring instead of the saturated tetrahydrofuran ring.
Uniqueness: Tetrahydrofurfuryl hydrogen phthalate is unique due to its combination of the tetrahydrofurfuryl and phthalate groups, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications.
Properties
CAS No. |
35395-64-3 |
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Molecular Formula |
C13H14O5 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
2-(oxolan-2-ylmethoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C13H14O5/c14-12(15)10-5-1-2-6-11(10)13(16)18-8-9-4-3-7-17-9/h1-2,5-6,9H,3-4,7-8H2,(H,14,15) |
InChI Key |
UVTWTSOAOYEVAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COC(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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